4,4'-Dichlorobenzil

Descripción

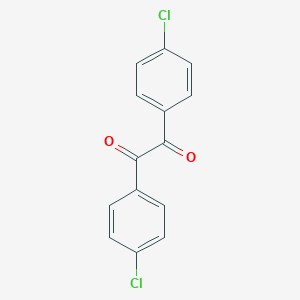

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-bis(4-chlorophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAWUPHYEABFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063038 | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3457-46-3 | |

| Record name | 4,4′-Dichlorobenzil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003457463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanedione, 1,2-bis(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dichlorobenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-chlorophenyl)ethanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4,4'-Dichlorobenzil

CAS Number: 3457-46-3

This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzil, a halogenated aromatic α-diketone. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and conceptual visualizations to support research and development activities.

Chemical and Physical Properties

4,4'-Dichlorobenzil is a yellow crystalline solid.[1] Its core structure consists of a 1,2-ethanedione backbone substituted with a 4-chlorophenyl group on each carbonyl carbon. This structure makes it a subject of interest in organic synthesis and materials science.

Table 1: Physicochemical Properties of 4,4'-Dichlorobenzil

| Property | Value | Reference |

| CAS Number | 3457-46-3 | [1][2][3][4] |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [4] |

| Molecular Weight | 279.12 g/mol | [2][4] |

| Appearance | Light yellow to yellow to green powder/crystal | [1] |

| Melting Point | 197-201 °C | [1] |

| Purity | >98.0% (GC) | [1] |

| Synonyms | 1,2-bis(4-chlorophenyl)ethane-1,2-dione, 4,4'-Dichlorobibenzoyl, 4,4'-Dichlorodibenzoyl | [1][4] |

Table 2: Spectroscopic Data for 4,4'-Dichlorobenzil

| Technique | Solvent | Key Features | Reference |

| ¹H NMR | CDCl₃ | Aromatic protons | [5][6] |

| ¹³C NMR | CDCl₃ | Carbonyl and aromatic carbons | [5] |

| FTIR | KBr Pellet | C=O and C-Cl stretching vibrations | [7][8][9] |

| Mass Spectrometry | GC-MS | Molecular ion peak and fragmentation pattern |

Note: Detailed spectral data such as chemical shifts and peak assignments are available in specialized databases and the cited literature.

Synthesis and Purification

The primary synthetic route to 4,4'-Dichlorobenzil involves the oxidation of its precursor, 4,4'-dichlorobenzoin. Various oxidizing agents can be employed for this transformation. A general experimental protocol is provided below.

Experimental Protocol: Synthesis of 4,4'-Dichlorobenzil

Objective: To synthesize 4,4'-Dichlorobenzil via the oxidation of 4,4'-dichlorobenzoin.

Materials:

-

4,4'-dichlorobenzoin

-

Nitric acid (concentrated) or Copper(II) acetate

-

Acetic acid (glacial)

-

Ethanol

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, heating mantle, filtration apparatus)

Procedure (Representative):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-dichlorobenzoin in glacial acetic acid.

-

Add the oxidizing agent (e.g., a stoichiometric amount of nitric acid or a catalytic amount of copper(II) acetate) to the solution.

-

Heat the reaction mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice-water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

The crude 4,4'-Dichlorobenzil can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a yellow crystalline solid.

-

Dry the purified product under vacuum.

Applications in Research and Drug Development

While specific biological activities of 4,4'-Dichlorobenzil are not extensively documented in publicly available literature, the benzil scaffold and its derivatives are of significant interest in medicinal chemistry.[10][11] Benzil derivatives have been investigated for a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[10][12]

The α-diketone functionality in benzils is an electrophilic pharmacophore that can potentially interact with biological nucleophiles, such as arginine residues in proteins.[13] This reactivity can be harnessed for the design of enzyme inhibitors or other therapeutic agents.

Conceptual Workflow for Drug Discovery

The following diagram illustrates a general workflow for the screening and development of benzil-based compounds as potential drug candidates.

Caption: A conceptual workflow for the discovery and development of drug candidates based on the 4,4'-Dichlorobenzil scaffold.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of many small molecules are mediated through their interaction with specific signaling pathways. For α-diketones like 4,4'-Dichlorobenzil, a potential mechanism of action could involve the modulation of pathways sensitive to electrophilic stress, such as the Nrf2-Keap1 pathway, which is a key regulator of cellular antioxidant responses. The electrophilic carbonyl groups could potentially react with cysteine residues on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant and phase II detoxifying enzymes.

The following diagram illustrates this hypothetical signaling pathway.

Caption: A hypothetical mechanism of action for 4,4'-Dichlorobenzil involving the Nrf2-Keap1 signaling pathway.

Safety and Handling

4,4'-Dichlorobenzil should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4'-Dichlorobenzil is a versatile chemical intermediate with potential applications in organic synthesis and drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and potential biological relevance. Further research is warranted to fully elucidate its pharmacological profile and explore its utility in the development of novel therapeutic agents.

References

- 1. 4,4'-Dichlorobenzil | 3457-46-3 | TCI AMERICA [tcichemicals.com]

- 2. CAS 3457-46-3 | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS RN 3457-46-3 | Fisher Scientific [fishersci.com]

- 4. capotchem.com [capotchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Benzil: A Versatile Reagent in Organic Chemistry and Beyond_Chemicalbook [chemicalbook.com]

- 12. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]

- 13. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4,4'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzil, with the CAS number 3457-46-3, is a chlorinated aromatic alpha-diketone. Its chemical structure, characterized by two 4-chlorophenyl groups attached to adjacent carbonyl carbons, makes it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of the chemical properties of 4,4'-Dichlorobenzil, including its physicochemical characteristics, spectral data, reactivity, and safety information. The information is presented to support its use in research, particularly in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈Cl₂O₂ | [3] |

| Molecular Weight | 279.12 g/mol | [3] |

| Appearance | Yellow crystal powder | [4] |

| Melting Point | 197-201 °C | [4] |

| Boiling Point | Not available (4,4'-Dichlorobenzophenone: 353 °C) | [1] |

| Solubility | Soluble in many organic solvents | Inferred from structure |

| CAS Number | 3457-46-3 | [4] |

Spectroscopic Data

The structural elucidation of 4,4'-Dichlorobenzil is supported by various spectroscopic techniques. The key spectral data are summarized below.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Aromatic protons | [5] |

| ¹³C NMR | Carbonyl and aromatic carbons | [6] |

| Infrared (IR) | C=O stretching, C-Cl stretching, aromatic C-H stretching | [7][8] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern | [3] |

| UV-Vis | Not available (4,4'-Dichlorobenzophenone spectrum available) | [9] |

Experimental Protocols

Synthesis of 4,4'-Dichlorobenzil

A common method for the synthesis of α-diketones like 4,4'-Dichlorobenzil is the oxidation of the corresponding α-hydroxyketone (benzoin). The following is a general experimental protocol for the oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil.

Materials:

-

4,4'-Dichlorobenzoin

-

Nitric acid (concentrated) or Copper(II) acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure (using Nitric Acid):

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4,4'-Dichlorobenzoin in a suitable solvent like glacial acetic acid.

-

Slowly add concentrated nitric acid to the solution.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any remaining acid.

-

Recrystallize the crude 4,4'-Dichlorobenzil from a suitable solvent, such as ethanol, to obtain the purified product.

-

Dry the purified crystals and determine the yield and melting point.

Procedure (using Copper(II) Acetate):

-

In a round-bottom flask, dissolve 4,4'-Dichlorobenzoin and a catalytic amount of copper(II) acetate in a solvent mixture such as acetic acid and water.

-

Heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water.

-

Collect the precipitated product by filtration.

-

Wash the product with water and then a small amount of cold ethanol.

-

Recrystallize from a suitable solvent to obtain pure 4,4'-Dichlorobenzil.

Reactivity and Applications

4,4'-Dichlorobenzil, as an α-diketone, exhibits reactivity at its carbonyl groups. It can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

-

Benzilic Acid Rearrangement: In the presence of a strong base, benzils undergo a rearrangement to form α-hydroxy carboxylic acids, known as the benzilic acid rearrangement.[10]

-

Condensation Reactions: The carbonyl groups can react with amines and other nucleophiles to form a variety of heterocyclic compounds.[10]

-

Photochemical Reactions: Like other benzil derivatives, 4,4'-Dichlorobenzil is expected to be photochemically active. Upon irradiation with UV light, it can form radical species, which can initiate polymerization or other photochemical transformations.[5][11][12]

Due to its reactivity, 4,4'-Dichlorobenzil serves as a key building block in the synthesis of:

-

Pharmaceuticals: As an intermediate in the preparation of more complex drug molecules.[4]

-

Agrochemicals: In the development of new pesticides and herbicides.[4]

-

Polymers: As a photoinitiator for polymerization reactions.[10]

-

Dyes and Pigments: In the manufacturing of various coloring agents.[4]

Safety and Toxicology

The safety data sheet (SDS) for 4,4'-Dichlorobenzil indicates that it causes skin and serious eye irritation.[4] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area. Detailed toxicological data for 4,4'-Dichlorobenzil is limited.

Visualizations

Synthesis and Application Workflow

The following diagram illustrates the general workflow from the precursor to 4,4'-Dichlorobenzil and its subsequent use as a synthetic intermediate.

Caption: Synthesis and application workflow of 4,4'-Dichlorobenzil.

Logical Relationship of Reactivity

The following diagram illustrates the key chemical transformations of α-diketones like 4,4'-Dichlorobenzil.

Caption: Key chemical reactions of 4,4'-Dichlorobenzil.

References

- 1. CN106349126A - Method for preparing 4,4'-dichloro sulfobenzide - Google Patents [patents.google.com]

- 2. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JPH03206062A - Method for producing 4,4'-dichlorobenzophenone - Google Patents [patents.google.com]

- 4. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 4,4'-Dichlorobenzophenone (CAS 90-98-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. benchchem.com [benchchem.com]

- 11. 90-97-1 CAS MSDS (4,4'-Dichlorobenzhydrol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4,4'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzil, a halogenated aromatic diketone. The document details its physicochemical properties, a detailed experimental protocol for its synthesis, and workflows for its synthesis and characterization.

Core Physicochemical Data

The key quantitative data for 4,4'-Dichlorobenzil are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₄H₈Cl₂O₂[1] |

| Molecular Weight | 279.12 g/mol |

| CAS Number | 3457-46-3 |

| Appearance | (Expected) Crystalline Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of 4,4'-Dichlorobenzil

The synthesis of 4,4'-Dichlorobenzil is a two-step process that begins with the benzoin condensation of 4-chlorobenzaldehyde to form 4,4'-dichlorobenzoin, which is then oxidized to the final product.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dichlorobenzoin via Benzoin Condensation

This procedure is adapted from the general method for benzoin condensation of aromatic aldehydes.[2][3][4]

Materials and Reagents:

-

4-Chlorobenzaldehyde

-

Thiamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiamine hydrochloride in water.

-

Add ethanol to the thiamine hydrochloride solution.

-

Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide in water.

-

To this basic catalyst solution, add 4-chlorobenzaldehyde.

-

Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 4,4'-dichlorobenzoin, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture to remove any unreacted aldehyde and catalyst.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil

This procedure is a general method for the oxidation of benzoins to benzils.

Materials and Reagents:

-

4,4'-Dichlorobenzoin (from Step 1)

-

Nitric acid (concentrated) or Copper(II) acetate

-

Acetic acid (glacial)

Procedure using Nitric Acid:

-

In a fume hood, place the 4,4'-dichlorobenzoin in a round-bottom flask.

-

Add glacial acetic acid to dissolve the benzoin.

-

Slowly and carefully add concentrated nitric acid to the solution.

-

Heat the reaction mixture gently. A color change and the evolution of nitrogen oxides will be observed.

-

After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude 4,4'-dichlorobenzil.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

The crude 4,4'-dichlorobenzil can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Mandatory Visualizations

Synthesis Workflow for 4,4'-Dichlorobenzil

Caption: Synthesis workflow for 4,4'-Dichlorobenzil.

Analytical Characterization Workflow

Caption: Analytical characterization workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dichlorobenzophenone

An Important Note on Nomenclature: This technical guide focuses on the compound with the CAS number 90-98-2. While the initial query referred to "4,4'-Dichlorobenzil," extensive database searches indicate that the compound with this CAS number and the well-documented melting point discussed herein is 4,4'-Dichlorobenzophenone . It is presumed that this is the compound of interest for this guide.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties of 4,4'-Dichlorobenzophenone. It provides quantitative data, detailed experimental protocols for melting point determination, and logical and workflow diagrams to support laboratory practices.

Core Physicochemical Data

Quantitative data for 4,4'-Dichlorobenzophenone are summarized below for ease of reference and comparison.

| Property | Value | Source(s) |

| Melting Point | 144-146 °C | |

| Boiling Point | 353 °C | |

| Molecular Formula | C13H8Cl2O | [1][2] |

| Molecular Weight | 251.11 g/mol | [1][2] |

| Appearance | White to light yellow powder/crystal | [3][4] |

| CAS Number | 90-98-2 | [1][2][3][5] |

Experimental Protocols

Melting Point Determination: Capillary Method

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range. The capillary method is a standard and widely adopted technique for this determination.

Methodology using a Modern Melting Point Apparatus (e.g., DigiMelt):

-

Sample Preparation: Ensure the 4,4'-Dichlorobenzophenone sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid (1-2 mm in height) should be forced into the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom. To ensure dense packing, the tube can be dropped through a longer glass tube onto the benchtop.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough range.

-

Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point of 144-146 °C.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Purification Protocol: Recrystallization

To obtain a pure sample of 4,4'-Dichlorobenzophenone suitable for accurate melting point determination, recrystallization from a suitable solvent like ethanol is a standard procedure.

-

Dissolution: Dissolve the impure solid in a minimum amount of hot ethanol.

-

Hot Filtration: If any insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of the solvent before analysis.

Visualizations: Workflows and Logical Diagrams

Experimental Workflow: Melting Point Determination

The following diagram illustrates the standard workflow for determining the melting point of a solid organic compound like 4,4'-Dichlorobenzophenone using a modern apparatus.

Caption: Workflow for Melting Point Determination.

Logical Diagram: Purity and Melting Point

This diagram illustrates the logical relationship between the purity of a sample and its observed melting point characteristics.

Caption: Purity's Effect on Melting Point.

Relevance in Drug Development and Research

While 4,4'-Dichlorobenzophenone is primarily used as a photoinitiator and an intermediate in organic synthesis, its dichlorinated aromatic structure is found in molecules with biological activity.[3] For professionals in drug development, understanding the properties of such scaffolds is crucial. A related compound, 2,4-Dichlorobenzyl alcohol , is a mild antiseptic used in throat lozenges.[6][7] Its mechanism provides a relevant example of how such chlorinated structures can exert a biological effect.

Signaling Pathway: Antimicrobial Mechanism of Dichlorobenzyl Alcohol

The antiseptic action of Dichlorobenzyl alcohol is believed to involve a multi-faceted attack on microbial cells, as depicted in the diagram below. This mechanism can be relevant for designing new antimicrobial agents.

Caption: Antimicrobial Mechanism of Action.

The antiseptic mechanism is thought to involve the denaturation of microbial proteins and the disruption of their tertiary structures.[6][8] Additionally, it exhibits a local anesthetic effect by blocking sodium channels.[7][8] This dual action is a valuable attribute in designing topical therapeutic agents.

References

- 1. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 2. CAS-90-98-2, 4,4'-Dichlorobenzophenone for Synthesis Manufacturers, Suppliers & Exporters in India | 067405 [cdhfinechemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4,4'-Dichlorobenzophenone | 90-98-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

- 6. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]

- 7. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 8. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4'-Dichlorobenzil: An In-Depth Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4,4'-Dichlorobenzil. Due to the limited availability of direct quantitative solubility data for 4,4'-Dichlorobenzil, this document focuses on providing a thorough qualitative analysis based on its structural characteristics and the known solubility of analogous compounds. Furthermore, it outlines detailed experimental protocols for determining solubility and presents a logical workflow for solubility testing.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 4,4'-Dichlorobenzil is a largely nonpolar molecule due to the presence of two phenyl rings and two chlorine atoms. The carbonyl groups introduce some polarity, but the overall character of the molecule is hydrophobic. Therefore, it is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Qualitative Solubility Profile

Based on the solubility of structurally similar compounds such as 4,4'-Dichlorobenzophenone and Benzil, the following qualitative solubility profile for 4,4'-Dichlorobenzil can be inferred.

Table 1: Qualitative Solubility of 4,4'-Dichlorobenzil and Structurally Related Compounds

| Solvent Classification | Solvent | 4,4'-Dichlorobenzil (Inferred) | 4,4'-Dichlorobenzophenone[1] | Benzil[2][3] |

| Polar Protic | Water | Insoluble | Insoluble | Sparingly Soluble[2] |

| Ethanol | Soluble (likely with heating) | Soluble (recrystallized from) | Soluble[3] | |

| Methanol | Likely Soluble | - | - | |

| Polar Aprotic | Acetone | Soluble (likely better when hot) | Soluble (in hot acetone)[1] | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | - | - | |

| Acetonitrile | Likely Soluble | - | - | |

| Non-Polar | Diethyl Ether | Soluble | - | Soluble[3] |

| Toluene | Soluble | - | - | |

| Hexane | Likely Soluble | - | - | |

| Chloroform | Soluble | - | Soluble[2] | |

| Benzene | - | - | Soluble[3] |

Note: This table provides an inferred solubility profile for 4,4'-Dichlorobenzil based on the known solubilities of its structural analogs. Experimental verification is required for precise solubility determination.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of 4,4'-Dichlorobenzil requires a systematic experimental approach. The following is a generalized protocol for determining the solubility of a solid organic compound in a given solvent.

Protocol 1: Qualitative Solubility Assessment

Objective: To quickly determine if a compound is soluble, sparingly soluble, or insoluble in a particular solvent at room temperature.

Materials:

-

4,4'-Dichlorobenzil

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of 4,4'-Dichlorobenzil to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath to observe if solubility increases with temperature. Note any changes.

-

Repeat the process for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

4,4'-Dichlorobenzil

-

High-purity solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of 4,4'-Dichlorobenzil to a known volume of solvent in several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation.

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.

-

Accurately dilute the filtered solution with a known volume of the solvent.

-

Analyze the concentration of 4,4'-Dichlorobenzil in the diluted solution using a validated analytical method (e.g., HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution to determine the solubility. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like 4,4'-Dichlorobenzil.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways modulated by 4,4'-Dichlorobenzil. As a chemical intermediate, its primary role is in the synthesis of other molecules, and it has not been extensively studied for its biological activity. Researchers interested in the potential biological effects of this compound would need to conduct initial screening assays to identify any interactions with biological targets. A general workflow for such an investigation is depicted below.

References

Spectroscopic Profile of 4,4'-Dichlorobenzil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4,4'-dichlorobenzil. The information is compiled from available spectral databases and literature, offering a core resource for the characterization and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the available ¹H and ¹³C NMR data for 4,4'-dichlorobenzil.

¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for 4,4'-Dichlorobenzil

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6, H-2', H-6' | 7.85 | Doublet | 8.5 | 4H |

| H-3, H-5, H-3', H-5' | 7.50 | Doublet | 8.5 | 4H |

Disclaimer: These are predicted values and should be confirmed by experimental data.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following data is based on a literature report for a spectrum acquired in deuterated chloroform (CDCl₃).[1][2]

Table 2: ¹³C NMR Spectroscopic Data for 4,4'-Dichlorobenzil

| Carbon (Position) | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 192.8 |

| C-4, C-4' (C-Cl) | 141.5 |

| C-1, C-1' (Quaternary) | 131.2 |

| C-2, C-6, C-2', C-6' | 130.9 |

| C-3, C-5, C-3', C-5' | 129.3 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4'-dichlorobenzil is characterized by the following key absorption bands, typically observed from a sample prepared as a potassium bromide (KBr) pellet.[3]

Table 3: Characteristic IR Absorption Bands for 4,4'-Dichlorobenzil

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=O (Aryl Ketone Stretch) | 1660 - 1680 | Strong |

| C=C (Aromatic Ring Stretch) | 1580 - 1600 | Medium to Strong |

| C-H (Aromatic Stretch) | 3000 - 3100 | Medium to Weak |

| C-Cl (Stretch) | 1000 - 1100 | Strong |

| Overtone/Combination Bands | 1800 - 2000 | Weak |

Experimental Protocols

While specific, detailed experimental protocols for acquiring the spectra of 4,4'-dichlorobenzil are not extensively published, the following represents standard procedures for compounds of this type.

NMR Spectroscopy Protocol (General)

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4,4'-dichlorobenzil.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

The instrument is locked to the deuterium signal of the CDCl₃.

-

For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum is obtained. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (KBr Pellet Method)

1. Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground 4,4'-dichlorobenzil and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-forming die.

2. Pellet Formation:

-

Place the die under a hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

3. Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a number of scans to improve the signal-to-noise ratio.

-

A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of 4,4'-Dichlorobenzil.

References

An In-depth Technical Guide to the Physical Properties of 4,4'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 4,4'-Dichlorobenzil. A comprehensive search of available scientific literature and chemical databases did not yield specific experimental values for key physical properties such as melting point, boiling point, and solubility. This indicates a significant data gap for this compound in publicly accessible resources. In light of this, the guide provides detailed, standard experimental protocols that researchers can employ to determine these physical properties in a laboratory setting. Furthermore, this document presents logical workflows for these experimental procedures using Graphviz diagrams to visually guide the scientific process.

Identification and Structure

-

Chemical Name: 4,4'-Dichlorobenzil

-

Molecular Formula: C₁₄H₈Cl₂O₂

-

Structure:

(Note: A placeholder for the chemical structure is used here, as direct generation is not possible.)

Physical Property Data

The absence of this data highlights an opportunity for foundational research to characterize this compound. The following sections provide the established methodologies for determining these unknown values.

Experimental Protocols for Property Determination

The following are detailed, standard laboratory protocols for determining the key physical properties of a solid organic compound like 4,4'-Dichlorobenzil.

3.1. Melting Point Determination

The melting point is a critical indicator of a compound's purity.[1] For a pure crystalline solid, melting occurs over a narrow range, typically 0.5-1.0°C.[1] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.[1]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

A small amount of dry 4,4'-Dichlorobenzil is placed on a clean, dry watch glass and crushed into a fine powder using a spatula.

-

The open end of a glass capillary tube is pressed into the powder.

-

The tube is inverted and tapped gently on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is ideal.[1]

-

-

Apparatus Setup and Measurement:

-

The packed capillary tube is placed into the sample holder of a melting point apparatus.

-

The apparatus is turned on, and the heating rate is set to a low level to increase the temperature slowly.[1]

-

The sample is observed through the magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the start of the melting range (T1).

-

The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range (T2).

-

The melting point is reported as the range T1 - T2. For accurate results, a slow heating rate of approximately 2°C per minute is recommended near the expected melting point.[1]

-

3.2. Solubility Determination

Solubility tests provide valuable information about the polarity and functional groups present in a molecule. The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1]

Methodology: Qualitative Solubility Testing

-

General Procedure:

-

Place approximately 25 mg of 4,4'-Dichlorobenzil into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, shake the test tube vigorously for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent.

-

-

Solvent Sequence for Characterization: A hierarchical approach is often used to classify the compound.

-

Water (H₂O): To test for high polarity and hydrogen bonding capability. Given its structure, 4,4'-Dichlorobenzil is expected to be insoluble in water.[1][2]

-

Diethyl Ether (CH₃CH₂)₂O: Soluble in ether but not water suggests a non-polar or low-polarity compound.

-

5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): These basic solutions test for the presence of acidic functional groups. 4,4'-Dichlorobenzil is not expected to be soluble.

-

5% Hydrochloric Acid (HCl): This acidic solution tests for basic functional groups (like amines). 4,4'-Dichlorobenzil is not expected to be soluble.

-

Concentrated Sulfuric Acid (H₂SO₄): This strong acid can protonate compounds with oxygen or nitrogen atoms, or π-electrons (alkenes, aromatics), rendering them soluble. Aromatic ketones are generally soluble in cold, concentrated H₂SO₄.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining the melting point of a solid organic compound.

Caption: Hierarchical workflow for the solubility classification of an unknown organic compound.

References

An In-Depth Technical Guide to 4,4'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorobenzil is a halogenated aromatic diketone with significant applications as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility also extends to the field of photochemistry, where it can function as a photoinitiator. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic data of 4,4'-Dichlorobenzil. While direct biological activity data is limited, its role as a precursor in drug development is highlighted. Detailed experimental protocols and data are presented to support further research and application in relevant scientific and industrial fields.

Chemical Structure and Identification

4,4'-Dichlorobenzil, with the IUPAC name 1,2-bis(4-chlorophenyl)ethane-1,2-dione, is a symmetrical diaryl-α-diketone. The molecule consists of two 4-chlorophenyl groups connected by a two-carbon backbone containing two adjacent carbonyl groups (a benzil moiety).

Molecular Structure:

An In-depth Technical Guide to 4,4'-Dichlorobenzil

This technical guide provides a comprehensive overview of 4,4'-Dichlorobenzil, a halogenated aromatic diketone. The information is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science. This document covers the compound's synonyms, chemical properties, and outlines relevant experimental procedures. Due to the limited availability of data for 4,4'-Dichlorobenzil in some areas, information on structurally similar compounds is provided as a reference where applicable.

Chemical Identity and Synonyms

4,4'-Dichlorobenzil is a symmetrical diaryl-α-diketone. Its chemical structure consists of two 4-chlorophenyl groups attached to adjacent carbonyl carbons.

Common Synonyms:

-

1,2-Bis(4-chlorophenyl)ethane-1,2-dione

-

Bis(4-chlorophenyl)ethanedione

-

p,p'-Dichlorobenzil

Key Identifiers:

| Identifier | Value |

| CAS Number | 3457-46-3 |

| Molecular Formula | C₁₄H₈Cl₂O₂ |

| Molecular Weight | 279.12 g/mol |

Physicochemical and Spectroscopic Data

| Property | 4,4'-Dichlorobenzil | 4,4'-Dichlorobenzophenone (for reference) |

| Physical State | Yellow crystalline solid | White to light yellow crystalline powder[1] |

| Melting Point | 198-201 °C | 144-147 °C[2] |

| Boiling Point | Not available | 353 °C[2] |

| Solubility | Data not available. Expected to be soluble in many organic solvents. | Soluble in hot acetone[1]. |

Spectroscopic Data

Infrared (IR) Spectroscopy: The FTIR spectrum of 4,4'-Dichlorobenzil is characterized by strong absorption bands corresponding to the carbonyl groups and the chlorinated aromatic rings.

Experimental Protocols

Synthesis of 4,4'-Dichlorobenzil

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of 4,4'-Dichlorobenzil.

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds like 4,4'-Dichlorobenzil. The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

General Recrystallization Protocol:

-

Solvent Selection: Test the solubility of a small amount of crude 4,4'-Dichlorobenzil in various solvents (e.g., ethanol, isopropanol, acetic acid) to identify a suitable recrystallization solvent.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4,4'-Dichlorobenzil in a minimal amount of the chosen solvent by heating the mixture to its boiling point with stirring.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Recrystallization Workflow Diagram:

Caption: General workflow for purification by recrystallization.

Biological Activity and Signaling Pathways

There is no direct information available in the reviewed literature regarding the biological activity or the signaling pathways associated with 4,4'-Dichlorobenzil. However, studies on other chlorinated aromatic compounds may provide some context.

For instance, the structurally related compound 2,4-Dichlorobenzyl alcohol is known to have antiseptic properties, with its mechanism of action thought to involve the denaturation of microbial proteins.[4][5] It is a common ingredient in throat lozenges and has demonstrated bactericidal and virucidal effects.[4][5]

It is important to note that these findings on related compounds may not be directly extrapolated to 4,4'-Dichlorobenzil, and further research is needed to elucidate its specific biological effects and mechanisms of action.

Conclusion

4,4'-Dichlorobenzil is a halogenated diaryl-α-diketone with potential applications in organic synthesis and materials science. While some of its basic chemical properties are known, there are significant gaps in the publicly available data, particularly concerning a detailed synthesis protocol, comprehensive physicochemical properties, and its biological activity. The information provided in this guide, including data from structurally related compounds, serves as a valuable resource for researchers and scientists. Further investigation is warranted to fully characterize this compound and explore its potential applications.

References

- 1. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 2. 4,4'-Dichlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Dichlorobenzophenone [webbook.nist.gov]

- 4. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,4'-Dichlorobenzil: PubChem Entry Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzil, a halogenated derivative of benzil, is a crystalline solid with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the available data for 4,4'-Dichlorobenzil as cataloged in the PubChem database (CID 18946), supplemented with information from relevant chemical literature. This document is intended to serve as a detailed resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials development.

Chemical and Physical Properties

A summary of the key quantitative chemical and physical properties of 4,4'-Dichlorobenzil is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₄H₈Cl₂O₂ | PubChem |

| Molecular Weight | 279.12 g/mol | PubChem |

| Exact Mass | 277.990135 g/mol | SpectraBase |

| CAS Number | 3457-46-3 | SpectraBase |

| Appearance | Yellow crystalline powder | Chem-Impex |

| Melting Point | 197-201 °C | Chem-Impex |

| InChI | InChI=1S/C14H8Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | SpectraBase |

| InChIKey | XMAWUPHYEABFDR-UHFFFAOYSA-N | SpectraBase |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)Cl)Cl | PubChem |

Experimental Protocols

Synthesis of 4,4'-Dichlorobenzil

The synthesis of 4,4'-Dichlorobenzil typically follows a two-step process analogous to the general synthesis of benzils: a benzoin condensation of the corresponding aldehyde followed by oxidation of the resulting benzoin.

Step 1: Synthesis of 4,4'-Dichlorobenzoin

This step involves the cyanide-catalyzed or thiamine-catalyzed condensation of two molecules of 4-chlorobenzaldehyde.

-

Materials: 4-chlorobenzaldehyde, sodium cyanide (or thiamine hydrochloride and a base), ethanol, water.

-

Procedure (Cyanide-catalyzed):

-

Dissolve 4-chlorobenzaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of sodium cyanide dissolved in a small amount of water.

-

Reflux the mixture for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to induce crystallization of 4,4'-dichlorobenzoin.

-

Collect the crystals by vacuum filtration and wash with cold ethanol-water mixture.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-dichlorobenzoin.

-

Step 2: Oxidation of 4,4'-Dichlorobenzoin to 4,4'-Dichlorobenzil

The intermediate 4,4'-dichlorobenzoin is then oxidized to the final product.

-

Materials: 4,4'-dichlorobenzoin, nitric acid or copper(II) acetate, acetic acid.

-

Procedure (Nitric Acid Oxidation):

-

Suspend 4,4'-dichlorobenzoin in glacial acetic acid in a round-bottom flask.

-

Add concentrated nitric acid dropwise to the suspension while stirring.

-

Heat the reaction mixture gently. The reaction is often accompanied by the evolution of nitrogen oxides.

-

After the reaction is complete (indicated by the cessation of gas evolution and a color change), pour the hot solution into ice-cold water to precipitate the 4,4'-dichlorobenzil.

-

Collect the yellow crystals by vacuum filtration, wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from ethanol or another suitable solvent to yield pure 4,4'-Dichlorobenzil.

-

A general workflow for the synthesis is depicted below:

Spectroscopic Characterization

Detailed experimental conditions for acquiring spectroscopic data are crucial for compound verification.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃)[1].

-

Instrument: A standard NMR spectrometer operating at a frequency appropriate for ¹³C nuclei (e.g., 75 or 125 MHz).

-

Procedure: A small amount of the purified 4,4'-Dichlorobenzil is dissolved in CDCl₃, and the spectrum is acquired using standard acquisition parameters. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

-

Mass Spectrometry (MS):

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Ionization: Electron Ionization (EI).

-

Procedure: The sample is introduced into the GC, which separates it from any impurities. The eluent is then passed into the mass spectrometer, where it is ionized by an electron beam. The resulting fragments are analyzed to determine the mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Technique: KBr wafer.

-

Procedure: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. This method provides information about the functional groups present in the molecule.

-

Biological Activity

As of the latest search, there is no specific biological activity, cytotoxicity, or enzyme inhibition data available for 4,4'-Dichlorobenzil in the PubChem database or other readily accessible scientific literature. The search results were predominantly populated with data for structurally related but distinct compounds such as 2,4-dichlorobenzyl alcohol and 4,4'-dichlorobenzophenone.

The absence of such data suggests that 4,4'-Dichlorobenzil has likely not been a primary focus of biological screening efforts. This presents an opportunity for researchers in drug discovery to investigate the potential biological effects of this compound. A logical workflow for such an investigation is proposed below.

Signaling Pathways

Consistent with the lack of biological activity data, there is no information available regarding any signaling pathways that may be modulated by 4,4'-Dichlorobenzil. The identification of any such pathways would be contingent on the outcomes of the biological screening workflow proposed above. Should the compound exhibit significant activity in cellular assays, further investigation into the underlying molecular mechanisms and signaling cascades would be warranted.

Conclusion

This technical guide consolidates the currently available information for 4,4'-Dichlorobenzil from the PubChem database and supplementary sources. While physicochemical and spectroscopic data are reasonably well-documented, a significant gap exists in the understanding of its biological properties. The provided experimental outlines for synthesis and characterization, along with the proposed workflow for biological screening, offer a foundational resource for researchers interested in exploring the potential of this compound in various scientific and industrial applications. The lack of biological data highlights an area ripe for new research endeavors that could uncover novel activities and applications for 4,4'-Dichlorobenzil.

References

Proposed Mechanism of Action for 2,4-Dichlorobenzyl Alcohol: A Technical Overview

Disclaimer: Initial searches for "4,4'-Dichlorobenzil" did not yield significant results related to a biological mechanism of action. The available scientific literature predominantly focuses on "2,4-Dichlorobenzyl alcohol," a common active ingredient in antiseptic preparations. This guide will, therefore, focus on the proposed mechanisms of action for 2,4-Dichlorobenzyl alcohol, assuming it to be the compound of interest.

Introduction

2,4-Dichlorobenzyl alcohol (DCBA) is a mild antiseptic agent with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[1][2] It is a common active ingredient in over-the-counter throat lozenges, often in combination with other antiseptics like amylmetacresol (AMC).[1][3] The therapeutic effects of 2,4-Dichlorobenzyl alcohol are attributed to two primary proposed mechanisms of action: a direct antimicrobial effect through protein denaturation and a local anesthetic effect via sodium channel blockade.[2][4]

Core Proposed Mechanisms of Action

Antimicrobial Action: Protein Denaturation

The primary antiseptic mechanism of 2,4-Dichlorobenzyl alcohol is believed to be its ability to denature microbial proteins.[4] This non-specific mechanism involves the disruption of the tertiary structure of proteins on the surface of bacteria and viruses, leading to a loss of their biological function and ultimately, cell death or inactivation of the virus. This broad-spectrum activity makes it effective against a range of pathogens responsible for respiratory infections.[1][5]

Caption: Proposed antimicrobial mechanism of 2,4-Dichlorobenzyl alcohol via protein denaturation.

Local Anesthetic Action: Sodium Channel Blockade

In addition to its antiseptic properties, 2,4-Dichlorobenzyl alcohol exhibits a local anesthetic effect, which contributes to the symptomatic relief of sore throats.[3][4] This action is thought to be due to the blockade of voltage-gated sodium channels in neuronal membranes.[4] By obstructing these channels, 2,4-Dichlorobenzyl alcohol inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the propagation of action potentials. This blockage of nerve impulses results in a numbing sensation and pain relief at the site of application.[3] It is suggested that 2,4-Dichlorobenzyl alcohol has a reduced potency for sodium channel blockade compared to other local anesthetics.[4]

Caption: Proposed local anesthetic mechanism of 2,4-Dichlorobenzyl alcohol via sodium channel blockade.

Quantitative Data: Bactericidal Activity

| Bacterial Species | Time to >3 log10 Reduction in CFUs ( >99.9% kill) |

| Streptococcus pyogenes | 1 minute |

| Haemophilus influenzae | 1 minute |

| Arcanobacterium haemolyticum | 1 minute |

| Fusobacterium necrophorum | 1 minute |

| Streptococcus dysgalactiae | 5 minutes |

| Moraxella catarrhalis | 5 minutes |

| Staphylococcus aureus | 10 minutes |

Data adapted from Matthews D, et al. (2018).

Experimental Protocols

Detailed experimental protocols for the investigation of 2,4-Dichlorobenzyl alcohol's mechanisms of action are not extensively published. However, the following are representative methodologies for assessing the key proposed activities.

In Vitro Protein Denaturation Assay (Representative Protocol)

This assay is used to evaluate the ability of a compound to inhibit protein denaturation, a hallmark of inflammation and a proposed mechanism for its antimicrobial activity.

Caption: A representative workflow for an in vitro protein denaturation assay.

Methodology:

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing egg albumin (as the protein source), phosphate-buffered saline (to maintain pH), and varying concentrations of 2,4-Dichlorobenzyl alcohol.

-

Incubation: The mixture is incubated at physiological temperature to allow for interaction between the compound and the protein.

-

Heat-Induced Denaturation: The mixture is then heated to induce protein denaturation.

-

Measurement of Turbidity: After cooling, the turbidity of the solution is measured using a spectrophotometer at 660 nm. Increased turbidity indicates a higher degree of protein denaturation.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples to a control sample (without the test compound). A standard anti-inflammatory drug, such as diclofenac sodium, is typically used as a positive control.

Assessment of Sodium Channel Blockade (General Methodology)

The patch-clamp technique is the gold standard for investigating the effects of a compound on ion channels, including voltage-gated sodium channels.

Methodology Overview:

-

Cell Preparation: A suitable cell line expressing voltage-gated sodium channels (e.g., dorsal root ganglion neurons or a transfected cell line) is cultured.

-

Patch-Clamp Recording: A glass micropipette with a very small opening is used to form a tight seal with the cell membrane, isolating a small patch of the membrane containing one or more ion channels.

-

Voltage Clamp: The membrane potential is controlled ("clamped") at a set value.

-

Elicitation of Sodium Currents: The membrane is depolarized to specific voltages to elicit the opening of sodium channels, and the resulting ionic currents are recorded.

-

Application of 2,4-Dichlorobenzyl Alcohol: 2,4-Dichlorobenzyl alcohol is applied to the cell, and the sodium currents are recorded again.

-

Analysis: The recorded currents in the presence and absence of the compound are compared to determine the extent of channel blockade. The voltage and use-dependency of the block can also be investigated.

Conclusion

The therapeutic efficacy of 2,4-Dichlorobenzyl alcohol appears to stem from a dual mechanism of action. Its broad-spectrum antimicrobial properties are likely due to the non-specific denaturation of microbial proteins, while its local anesthetic and analgesic effects are attributed to the blockade of neuronal voltage-gated sodium channels. Further research is required to fully elucidate the specific molecular interactions and to quantify the inhibitory potency of 2,4-Dichlorobenzyl alcohol on specific microbial enzymes and ion channel subtypes.

References

- 1. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 2. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 5. 2,4-dichlorobenzyl alcohol — TargetMol Chemicals [targetmol.com]

An In-depth Technical Guide to the Photochemical Characteristics of 4,4'-Dichlorobenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dichlorobenzil (DCB) is a halogenated derivative of benzil, a molecule known for its rich and varied photochemistry. While the parent compound has been studied extensively, specific photophysical and photochemical data for DCB are less prevalent in the scientific literature. This guide provides a comprehensive overview of the expected photochemical characteristics of 4,4'-Dichlorobenzil, drawing upon the known properties of benzil and the anticipated electronic and steric effects of the para-chloro substituents. Key topics covered include its electronic absorption and emission properties, photoreactivity in various media, and the principal photochemical pathways such as intersystem crossing and photoreduction. Detailed experimental protocols for characterizing these properties are also provided, along with visualizations of key processes to aid in understanding. This document is intended to serve as a foundational resource for researchers interested in the potential applications of 4,4'-Dichlorobenzil in photochemistry, materials science, and as a photoinitiator in drug development and polymer chemistry.

Introduction

Benzil (1,2-diphenylethane-1,2-dione) and its derivatives are a class of organic compounds that have garnered significant interest due to their use as photoinitiators in polymerization, their intriguing luminescence properties, and their versatile photochemical reactivity.[1][2] The introduction of substituents onto the phenyl rings can modulate these properties, offering a pathway to fine-tune the molecule's behavior for specific applications. 4,4'-Dichlorobenzil features chlorine atoms at the para positions of both phenyl rings. These electron-withdrawing and heavy-atom substituents are expected to influence the molecule's electronic transitions, spin-orbit coupling, and ultimately, its photochemical fate. This guide will extrapolate the likely photochemical characteristics of 4,4'-Dichlorobenzil based on the robust data available for benzil and studies on other para-substituted derivatives.[1][2]

Spectroscopic and Photophysical Properties

The photophysical properties of a molecule describe its behavior upon absorption of light, including the pathways for de-excitation. For 4,4'-Dichlorobenzil, these properties are anticipated to be broadly similar to benzil, with modifications arising from the chloro-substituents.

Electronic Absorption and Emission

Like benzil, 4,4'-Dichlorobenzil is expected to have a pale yellow color, arising from a weak n→π* transition in the visible region. A more intense π→π* transition will be present in the ultraviolet region. The para-chloro substituents are not expected to cause a significant shift in the emission wavelength compared to pristine benzil.[1][2]

Jablonski Diagram and De-excitation Pathways

Upon absorption of a photon, a molecule of 4,4'-Dichlorobenzil will be promoted to an excited singlet state (S₁). From here, it can relax via several pathways, as illustrated in the Jablonski diagram below. Key processes include fluorescence (emission from S₁), internal conversion (non-radiative decay from S₁ to S₀), and intersystem crossing (a transition from the singlet state to a triplet state, T₁).

References

Application Note: Synthesis of 4,4'-Dichlorobenzil via Oxidation of 4,4'-Dichlorobenzoin

Introduction 4,4'-Dichlorobenzil is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is typically synthesized by the oxidation of the corresponding α-hydroxyketone, 4,4'-dichlorobenzoin. This document outlines a detailed protocol for the synthesis of 4,4'-Dichlorobenzil using nitric acid as the oxidizing agent. The procedure is analogous to the classic synthesis of benzil from benzoin and is highly efficient.[1][2] This method involves the selective oxidation of the secondary alcohol group in the presence of a ketone.

Physicochemical Properties and Safety Information

A summary of the physical and chemical properties of the key reactant and product is provided below for easy reference.

| Property | 4,4'-Dichlorobenzoin (Reactant) | 4,4'-Dichlorobenzil (Product) | Nitric Acid (Oxidant) |

| Molecular Formula | C₁₄H₁₀Cl₂O₂ | C₁₄H₈Cl₂O₂ | HNO₃ |

| Molecular Weight | 281.14 g/mol | 279.12 g/mol | 63.01 g/mol |

| Appearance | White to off-white powder | Faintly yellow crystalline powder[3] | Colorless to light yellow fuming liquid |

| Melting Point | 88-91 °C | 197-200 °C | -42 °C |

| Boiling Point | Decomposes | 364 °C (approx.) | 83 °C |

| Key Hazards | Irritant | Irritant | Highly corrosive, strong oxidizer, toxic if inhaled.[4][5][6] |

Experimental Protocol

Materials and Reagents:

-

4,4'-Dichlorobenzoin

-

Concentrated Nitric Acid (70%)

-

Ethanol (95%)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Melting point apparatus

-

Fume hood

Reaction Scheme: The oxidation of the secondary alcohol in 4,4'-dichlorobenzoin to a ketone yields 4,4'-dichlorobenzil.

Caption: Reaction scheme for the synthesis of 4,4'-Dichlorobenzil.

Procedure:

WARNING: This procedure must be performed in a certified chemical fume hood. Concentrated nitric acid is extremely corrosive and a strong oxidizer.[4][5] It can cause severe burns and reacts violently with many organic materials.[4] Toxic nitrogen oxide gases are evolved during the reaction.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[6][7][8]

-

Reaction Setup: In a round-bottom flask, place 5.0 g of 4,4'-dichlorobenzoin. Add 20 mL of concentrated nitric acid.[2]

-

Oxidation: Heat the mixture gently in a water bath or on a heating mantle at approximately 80-90°C for 1.5 to 2 hours.[9][10] The solution will turn yellow, and reddish-brown nitrogen dioxide gas will be evolved. Ensure continuous stirring throughout the reaction.

-

Precipitation: After the reaction period, carefully pour the hot reaction mixture into a beaker containing 150 mL of an ice-water slurry. This will cause the crude 4,4'-dichlorobenzil to precipitate as a yellow solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water until the filtrate is neutral to litmus paper. This removes any residual acid.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol.[2] Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

-

Characterization: Determine the melting point of the dried product and calculate the percentage yield. The expected melting point is in the range of 197-200°C.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis and purification of 4,4'-Dichlorobenzil.

Data and Results

| Parameter | Expected Value |

| Theoretical Yield | Calculated based on the starting amount of 4,4'-dichlorobenzoin |

| Actual Yield | Mass of the final, dried product in grams |

| Percentage Yield | (Actual Yield / Theoretical Yield) x 100% |

| Appearance | Yellow crystalline solid |

| Melting Point | 197-200 °C |

Safety and Disposal

-

Handling: All operations involving concentrated nitric acid must be conducted within a chemical fume hood.[4] Avoid inhalation of vapors and any contact with skin and eyes.[5][6] An eyewash station and safety shower should be readily accessible.[7]

-

Disposal: The acidic aqueous filtrate should be carefully neutralized with a base (e.g., sodium carbonate) before being disposed of according to local regulations.[8] Ethanol used for recrystallization should be collected in a designated organic solvent waste container.

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. chem.latech.edu [chem.latech.edu]

- 3. 4,4'-Dichlorobenzophenone | 90-98-2 [amp.chemicalbook.com]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. carlroth.com [carlroth.com]

- 6. quora.com [quora.com]

- 7. ehs.com [ehs.com]

- 8. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 9. scribd.com [scribd.com]

- 10. Practical Experiment 4: Benzyl from benzoin | PPTX [slideshare.net]

Application Notes and Protocols: Use of 4,4'-Dichlorobenzil in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dichlorobenzil is an α-diketone that serves as a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its structure, featuring two benzoyl groups substituted with chlorine atoms at the para positions, provides two reactive carbonyl centers. This allows for versatile applications in the synthesis of complex molecules, including quinoxalines and imidazoles, which are important scaffolds in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the carbonyl groups and the properties of the resulting products. These application notes provide detailed protocols for the use of 4,4'-Dichlorobenzil in the synthesis of key heterocyclic systems.

Application 1: Synthesis of Quinoxaline Derivatives